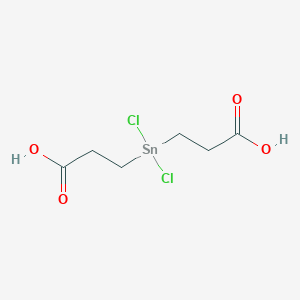

Bis(beta-carboxyethyl)tin dichloride

Overview

Description

Bis(beta-carboxyethyl)tin dichloride (BCT) is an organotin compound that has been widely used in scientific research for various purposes. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been extensively studied due to its potential applications in the fields of medicine, agriculture, and industry.

Mechanism of Action

Bis(beta-carboxyethyl)tin dichloride has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the transmission of nerve impulses. It also inhibits the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has been shown to interact with sulfhydryl groups in proteins, leading to the disruption of their function.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects on living organisms. It has been shown to have antitumor, antifungal, and antibacterial properties. It has also been shown to have immunomodulatory effects and to inhibit the growth of cancer cells. This compound has been shown to have a low toxicity profile, making it a potential candidate for therapeutic use.

Advantages and Limitations for Lab Experiments

The advantages of using Bis(beta-carboxyethyl)tin dichloride in lab experiments include its low toxicity, ease of synthesis, and potential therapeutic applications. However, the limitations include its limited solubility in water, which may affect its efficacy in certain applications. Its potential interactions with other compounds may also affect its activity.

Future Directions

There are several future directions for the use of Bis(beta-carboxyethyl)tin dichloride in scientific research. One potential application is in the development of new therapeutic agents for the treatment of cancer and other diseases. This compound may also be used in the development of new materials for industrial and technological applications. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.

Synthesis Methods

Bis(beta-carboxyethyl)tin dichloride can be synthesized by reacting tin(II) chloride with ethylenediaminetetraacetic acid (EDTA) in the presence of sodium hydroxide. The reaction results in the formation of this compound as a white precipitate, which can be further purified by recrystallization. The purity of the final product can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

Scientific Research Applications

Bis(beta-carboxyethyl)tin dichloride has been used in various scientific research applications such as inorganic synthesis, catalysis, and biological research. Inorganic synthesis involves the preparation of new compounds using this compound as a precursor. Catalysis involves the use of this compound as a catalyst in chemical reactions. Biological research involves the study of the effects of this compound on living organisms.

properties

IUPAC Name |

3-[2-carboxyethyl(dichloro)stannyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H5O2.2ClH.Sn/c2*1-2-3(4)5;;;/h2*1-2H2,(H,4,5);2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCMKVMJAHJNJW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Sn](CCC(=O)O)(Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2O4Sn | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144159 | |

| Record name | Bis(beta-carboxyethyl)tin dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.75 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10175-24-3 | |

| Record name | Bis(beta-carboxyethyl)tin dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010175243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC351183 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(beta-carboxyethyl)tin dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(BETA-CARBOXYETHYL)TIN DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9PMW5LKK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.